Furazidine

描述

Contextual Overview of Nitrofuran Compounds in Medicinal Chemistry

Nitrofuran compounds represent a class of synthetic chemotherapeutics distinguished by the presence of a nitro group on a furan (B31954) ring taylorandfrancis.comijabbr.com. These compounds have a history of use as antibacterial agents and have demonstrated a broad spectrum of activity against various bacteria, fungi, and protozoa taylorandfrancis.comijabbr.com. The antibacterial efficacy of nitrofurans is generally attributed to the reduction of their nitro group by bacterial enzymes, leading to the formation of reactive intermediates that can damage bacterial cellular components, including DNA and ribosomal proteins taylorandfrancis.commdpi.com.

In medicinal chemistry, nitrofurans have been explored for their potential in treating infectious diseases. Some notable examples of nitrofuran compounds include nitrofurazone, furazolidone, and nitrofurantoin (B1679001) taylorandfrancis.comwikipedia.orgslideshare.net. While some nitrofurans have seen clinical use, concerns regarding potential mutagenicity and carcinogenicity have influenced their application, particularly in food-producing animals invivochem.comwikipedia.orgslideshare.net. Nevertheless, the core nitrofuran structure continues to be a scaffold of interest in the design and synthesis of new antibacterial agents aimed at overcoming drug resistance and minimizing adverse effects ijabbr.com.

Historical Trajectory of Furazidine Research and Development

Research into this compound dates back several decades. Early studies focused on its pharmacological properties and comparison with other nitrofuran derivatives like nitrofurantoin nih.gov. For instance, research published in 1979 described the pharmacological properties of this compound and compared its antibacterial activity to that of nitrofurantoin, suggesting a higher activity for this compound based on lower Minimum Inhibitory Concentrations (MICs) nih.gov.

Historically, this compound has been utilized, particularly in some regions, for the treatment of urinary tract infections mdpi.comnih.govusmf.mdmedkoo.com. The development trajectory has included investigations into different pharmaceutical formulations to improve its delivery and efficacy usmf.md. Academic research has also explored its potential in veterinary medicine, although the use of nitrofurans in food animals has faced regulatory restrictions in some countries due to concerns about residues and potential health risks wikipedia.orgfrontiersin.org.

Over time, research has delved deeper into the mechanisms underlying this compound's activity and potential applications beyond its traditional uses medchemexpress.comnih.gov. This includes exploring its effects on host immune responses and investigating its interactions with biological targets such as carbonic anhydrases medchemexpress.comnih.gov.

Current Paradigms and Significance of this compound in Preclinical Studies

Current academic research on this compound continues to explore its multifaceted properties, with a significant focus on preclinical studies. One key area of investigation is its activity against antibiotic-resistant pathogens, including those belonging to the ESKAPE panel ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their resistance to multiple antibiotics medchemexpress.comresearchgate.netmdpi.com. Studies have evaluated the in vitro susceptibility of these pathogens to this compound, often comparing its efficacy to other antibiotics nih.govresearchgate.netmdpi.com.

Detailed research findings from preclinical studies provide valuable insights into this compound's potential. For example, studies have shown that this compound can exhibit antibacterial activity against ESKAPE pathogens with varying MIC values medchemexpress.commdpi.com. Research comparing this compound and nitrofurantoin against Escherichia coli clinical isolates found that this compound often had lower MIC values, suggesting potentially higher activity nih.gov.

Beyond its direct antibacterial effects, preclinical research is also investigating other biological activities of this compound. This includes studies on its interaction with human carbonic anhydrases, enzymes that are implicated in various physiological and pathological processes, including cancer medchemexpress.comnih.govresearchgate.net. Research has indicated that this compound can selectively inhibit certain isoforms of human carbonic anhydrases, such as hCA IX and XII, which are often overexpressed in tumors nih.govresearchgate.net. This has led to the exploration of this compound's potential for drug repurposing in anti-cancer therapy medchemexpress.comnih.govresearchgate.net.

Furthermore, preclinical studies are examining the effects of this compound on animal models to understand its impact on physiological parameters. For instance, research on chickens has investigated the effect of this compound on leukocyte parameters, providing data on its influence on the immune system in this context mdpi.comsciforum.netresearchgate.netscilit.com.

The significance of this compound in current preclinical studies lies in its potential as an alternative or complementary agent in the fight against infectious diseases and possibly in other therapeutic areas like oncology. The detailed research findings from these studies contribute to a better understanding of its mechanisms of action and inform potential future clinical investigations.

Data Tables:

Here are examples of data that could be presented in interactive tables based on the search results:

Table 1: Comparison of MIC Values for this compound and Nitrofurantoin Against E. coli Isolates nih.gov

| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Nitrofurantoin | 16 | 128 |

| This compound | 8 | 64 |

Note: This table illustrates the type of data that can be extracted from research findings comparing the in vitro activity of this compound and nitrofurantoin.

Table 2: Inhibitory Activity of this compound Against Human Carbonic Anhydrase Isoforms nih.govresearchgate.net

| Human CA Isoform | Kᵢ (nM) |

| hCA I | >100 |

| hCA II | 9600 |

| hCA IX | 260 |

| hCA XII | 57 |

Note: This table presents data on the inhibitory constants of this compound against different human carbonic anhydrase isoforms, highlighting its selectivity.

Table 3: Change in Pseudoeosinophil Count in Chickens After this compound Discontinuation mdpi.comsciforum.netresearchgate.netscilit.com

| Days After Discontinuation | Increase in Pseudoeosinophils (%) |

| 1 | 8.9 |

| 3 | 8.9 |

| 5 | 5.9 |

| 7 | 5.0 |

| 9 | Returned to control values |

Note: This table shows detailed research findings on the effect of this compound on specific blood parameters in a preclinical animal study.

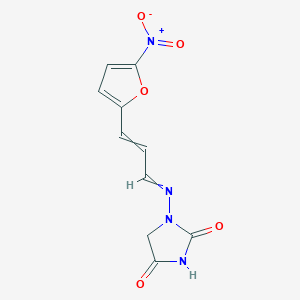

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[3-(5-nitrofuran-2-yl)prop-2-enylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O5/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18/h1-5H,6H2,(H,12,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECBQELQORZLLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672-88-4 | |

| Record name | Furagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1672-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Derivatization of Furazidine

Established Synthetic Pathways for Furazidine Elucidation

The foundational synthesis of nitrofuran compounds, including those structurally related to this compound, often involves condensation reactions and the formation of the characteristic nitrofuryl moiety.

Condensation Reactions and Precursor Synthesis

Condensation reactions are pivotal in the synthesis of many Active Pharmaceutical Ingredients (APIs), facilitating the formation of carbon-carbon or carbon-nitrogen bonds essential for constructing complex molecular frameworks. ijrpr.com The synthesis of nitrofuran derivatives typically involves the condensation of a 5-nitro-2-furaldehyde (B57684) derivative with a compound containing a reactive amino group. For instance, the synthesis of 5-nitrofuran-2-carbaldehyde semicarbazone (Nitrofurazone), a related nitrofuran, involves the reaction of 5-nitro-2-furaldehyde diacetate with thiosemicarbazide (B42300) or semicarbazide (B1199961) hydrochloride in ethanol (B145695) or water with an acid catalyst. medipol.edu.tr, google.com This highlights the general approach of condensing a nitrofuran aldehyde precursor with a suitable amine or hydrazine (B178648) derivative.

The foundational synthesis of Furagin (this compound) involves the condensation of 1-aminoimidazolidine-2,4-dione hydrochloride with 3-(5-nitro-2-furyl)propenal in ethanol under ambient conditions. This reaction typically involves dissolving 1-aminoimidazolidine-2,4-dione hydrochloride in ethanol, adding the aldehyde derivative, and stirring the mixture for 12–24 hours. The product is then isolated via vacuum filtration and recrystallization.

Advanced Synthetic Approaches and Yield Optimization in this compound Production

Advancements in chemical synthesis aim to improve efficiency, reduce environmental impact, and optimize yields.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com, researchgate.net, rroij.com These principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, utilizing catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. sigmaaldrich.com, rroij.com

Applying green chemistry to API synthesis, including compounds like this compound, involves exploring alternative, environmentally friendly reaction media and striving to increase reaction rates while lowering reaction temperatures. sigmaaldrich.com While specific green chemistry approaches for this compound synthesis were not detailed, the broader application of these principles in organic synthesis, such as using catalysts, microwave-assisted synthesis, solventless approaches, and ultrasonic synthesis, suggests potential avenues for developing greener this compound production methods. rasayanjournal.co.in, bibliotekanauki.pl, researchgate.net, icm.edu.pl These methods can lead to higher yields, reduced environmental impact, and simpler workup procedures. rasayanjournal.co.in, bibliotekanauki.pl

Catalytic Methods for Enhanced Reaction Efficiency

Catalysis plays a significant role in enhancing reaction efficiency by providing alternative reaction pathways with lower activation energies. sigmaaldrich.com, nih.gov In the context of organic synthesis, catalysts can improve reaction rates, selectivity, and yield, often under milder conditions. rasayanjournal.co.in, nih.gov

While direct information on specific catalysts used for optimizing this compound synthesis yield was limited in the search results, the use of acid catalysts in the synthesis of related nitrofuran semicarbazones highlights the potential for catalysis in facilitating the condensation reactions involved in this compound synthesis. google.com The broader field of organic synthesis demonstrates the effectiveness of various catalysts, including heterogeneous catalysts and Lewis acids, in condensation and cyclization reactions relevant to the formation of Schiff bases and heterocyclic rings. bibliotekanauki.pl, nih.gov, researchgate.net Exploring suitable catalytic systems could potentially lead to enhanced reaction efficiency and yield optimization in this compound production.

Structural Modifications and Analog Synthesis

Structural modifications of existing drug molecules are a common strategy in medicinal chemistry to discover new compounds with improved efficacy, altered pharmacokinetic profiles, or reduced toxicity. The core structure of this compound, with its nitrofuran and hydantoin (B18101) moieties, provides opportunities for such modifications.

Analogs of nitrofuran compounds, including those related to this compound, have been synthesized and evaluated for their biological activities. For example, semicarbazone derivatives prepared from 5-nitro-2-furaldehyde or 5-nitrothiophene-2-carboxaldehyde (B54426) with modified semicarbazide moieties have been synthesized and tested for antitrypanosomal activity. researchgate.net These modifications involved altering the side chain attached to the semicarbazone group. researchgate.net

Another approach to structural modification involves altering the heterocyclic ring system or the linker between the nitrofuryl group and the other core structure. Studies on analogs of other compounds have shown that replacing furan (B31954) rings with other heterocycles like thiophene, selenophene, indole, or benzimidazole (B57391) can impact DNA binding and biological activity. nih.gov While these examples are not directly focused on this compound, they illustrate the types of structural changes that can be explored in nitrofuran derivatives.

The synthesis of nitrofuranthiazole derivatives starting from 5-nitro-2-furaldehyde diacetate involves a two-step procedure, demonstrating the potential for synthesizing analogs with different heterocyclic systems linked to the nitrofuran core. medipol.edu.tr

The hydantoin moiety itself can also be a target for modification or can be part of a larger scaffold that is synthesized with variations. Considering the hydantoin moiety in this compound is similar to that in nitrofurantoin (B1679001), research on nitrofurantoin analogs or derivatives containing the imidazolidine-2,4-dione structure can provide insights into potential modifications. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (Furagin) | 6870646 |

| Nitrofurazone (5-nitrofuran-2-carbaldehyde semicarbazone) | 5447130 |

| Nitrofurantoin | 67308 |

| 1-aminoimidazolidine-2,4-dione | 146690 |

| 5-nitro-2-furaldehyde | 11964 |

| 5-nitro-2-furaldehyde diacetate | 23672685 |

| Thiosemicarbazide | 11302 |

| Semicarbazide hydrochloride | 542-17-6 (CAS) |

| 3-(5-nitro-2-furyl)propenal | 5362824 |

| Hydantoin (Imidazolidine-2,4-dione) | 6997 |

Data Tables

Based on the provided text, detailed quantitative data suitable for interactive tables (like reaction yields for various conditions or detailed spectroscopic data for analogs) is limited. However, we can summarize some reported information qualitatively or with the available numerical data.

Table 1: Summary of a Foundational this compound Synthesis Method

| Starting Materials | Reagent/Conditions | Reaction Time | Isolation Method |

| 1-aminoimidazolidine-2,4-dione hydrochloride, 3-(5-nitro-2-furyl)propenal | Ethanol, ambient conditions | 12–24 hours | Vacuum filtration, recrystallization from ethanol |

Design and Synthesis of Novel this compound Derivatives

Research into this compound derivatives has explored modifications to its core structure to potentially alter its properties. One approach involves the synthesis of derivatives by reacting 1-aminoimidazolidine-2,4-dione hydrochloride with various aldehydes. nih.gov This general procedure involves adding the appropriate aldehyde to a solution of 1-aminoimidazolidine-2,4-dione hydrochloride in ethanol and stirring the mixture at room temperature. nih.gov The solvent is subsequently removed under vacuum, and the crude product is recrystallized from ethanol to afford the desired derivative. nih.gov

This methodology has been applied to synthesize a range of novel this compound derivatives with different substituents originating from the reacted aldehyde. Examples of synthesized compounds using this method include derivatives with benzylidene, substituted benzylidene (e.g., 4-methoxybenzylidene, 4-nitrobenzylidene, 4-(benzyloxy)benzylidene, 2,4-dihydroxybenzylidene), furan-3-ylmethylene, and pyridinylmethylene (e.g., pyridin-2-ylmethylene, pyridin-4-ylmethylene) moieties. nih.gov Aliphatic and α,β-unsaturated aldehyde precursors have also been utilized, leading to derivatives such as 1-((3-methylbut-2-en-1-ylidene)amino)imidazolidine-2,4-dione and ethyl (2E)-4-((2,4-dioxoimidazolidin-1-yl)imino)but-2-enoate. nih.gov

Detailed research findings on the synthesis of some of these novel derivatives have been reported, including yields and physical characteristics such as melting points. Spectroscopic data (IR, 1H NMR, 13C NMR, HRMS) have been used to characterize the synthesized compounds. nih.gov

Here is a table summarizing some of the synthesized novel this compound derivatives and their reported yields and melting points:

| Compound | Aldehyde Precursor | Reported Yield (%) | Melting Point (°C) |

| 1-(Benzylideneamino)-imidazolidine-2,4-dione | Benzaldehyde | Not specified | Not specified |

| 1-((4-Methoxybenzylidene)amino)imidazolidine-2,4-dione | 4-Methoxybenzaldehyde | 90 | 258–260 |

| 1-((4-Nitrobenzylidene)amino)imidazolidine-2,4-dione | 4-Nitrobenzaldehyde | Not specified | Not specified |

| Methyl 4-(((2,4-dioxoimidazolidin-1-yl)imino)methyl)benzoate | Methyl 4-formylbenzoate | Not specified | Not specified |

| 1,1'-((Pentane-1,5-diylidene)bis(azaneylylidene))bis(imidazolidine-2,4-dione) | Pentanedial | Not specified | Not specified |

| 1-((Furan-3-ylmethylene)amino)imidazolidine-2,4-dione | 3-Furaldehyde | 89 | 235 (dec.) |

| 1-((4-(Benzyloxy)benzylidene)amino)imidazolidine-2,4-dione | 4-Benzyloxybenzaldehyde | 90 | 258–260 |

| Ethyl (2E)-4-((2,4-dioxoimidazolidin-1-yl)imino)but-2-enoate | Ethyl (2E)-4-oxobut-2-enoate | Not specified | Not specified |

| 1-((3-Methylbut-2-en-1-ylidene)amino)imidazolidine-2,4-dione | 3-Methyl-2-butenal | 72 | 186–187 |

| 1-(((2e)-3–(4-methoxyphenyl)allylidene)amino)imidazolidine-2,4-dione | trans-4-Methoxycinnamaldehyde | 71 | 250 (dec.) |

| 1-((2,4-Dihydroxybenzylidene)amino)imidazolidine-2,4-dione | 2,4-Dihydroxybenzaldehyde | 93 | >300 |

| 1-((Pyridin-2-ylmethylene)amino)imidazolidine-2,4-dione | Pyridine-2-carbaldehyde | 95 | 280 (dec.) |

| 1-((Pyridin-4-ylmethylene)amino)imidazolidine-2,4-dione | Pyridine-4-carbaldehyde | 91 | 280 (dec.) |

Stereochemical Considerations in this compound Synthesis

This compound contains a conjugated system with two carbon-carbon double bonds and one carbon-nitrogen double bond in the linker connecting the nitrofuran ring to the hydantoin moiety. The IUPAC name for this compound, 1-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-ene-1-ylidene]amino}imidazolidin-2,4-dione, indicates a specific (1E,2E) configuration for the double bonds in the allylideneamino linker. fishersci.ca This suggests that the synthesis of this compound results in or preferentially forms this particular stereoisomer.

However, the available literature on the synthesis of this compound and its derivatives, particularly the condensation reactions described, does not provide detailed information on specific steps or techniques employed to control or analyze the stereochemistry of the resulting double bonds. While the (E,E) configuration is specified for the parent compound, the synthesis procedures primarily focus on the chemical reaction conditions and isolation of the products, without explicit discussion of stereochemical outcomes or methods for obtaining specific isomers. Further research would be needed to fully understand the stereochemical aspects of this compound synthesis and the potential for controlling or isolating different stereoisomers of this compound and its derivatives.

Molecular and Cellular Mechanisms of Action of Furazidine

Interaction with Bacterial Cellular Components

The antibacterial activity of Furazidine is not due to the drug itself, but to the cytotoxic metabolites formed within the bacterial cell pillintrip.com. This intracellular activation is a critical first step in its mechanism of action.

Upon entering a bacterial cell, this compound, which is a prodrug, undergoes a crucial transformation pillintrip.com. It is metabolically activated through the reduction of its 5-nitro group, a process catalyzed by bacterial enzymes patsnap.compillintrip.com. This reduction pathway leads to the generation of a cascade of unstable and highly reactive chemical species that are responsible for the drug's bactericidal effects patsnap.compatsnap.com.

The activation of this compound is dependent on the presence of specific bacterial enzymes known as nitroreductases patsnap.compillintrip.com. In many bacteria, particularly Escherichia coli, two primary "oxygen-insensitive" nitroreductases, designated NfsA and NfsB, are responsible for this process nih.govnih.govunam.mx. These enzymes are flavoproteins that transfer electrons from NAD(P)H to the nitrofuran, initiating the reduction process patsnap.comunam.mx.

Research has demonstrated the distinct roles of these enzymes in bacterial susceptibility to nitrofurans. Studies on nitrofuran-resistant mutants of E. coli have shown that initial resistance often arises from mutations in the nfsA gene nih.govnih.gov. A subsequent mutation in the nfsB gene can then confer a higher level of resistance nih.govnih.govunam.mx. The expression of plasmid-carried nfsA and nfsB genes in these resistant mutants has been shown to restore their sensitivity to nitrofurans, confirming the critical role of these enzymes in the drug's mechanism nih.govnih.gov. NfsA is generally considered the major nitroreductase, being more efficient than NfsB in activating a range of nitroaromatic compounds frontiersin.org.

Table 1: Key Bacterial Nitroreductases in this compound Activation

| Enzyme | Gene | Role in this compound Activation | Impact of Mutation |

| Nitroreductase A | nfsA | Major, primary enzyme responsible for the reduction and activation of this compound. nih.govnih.govfrontiersin.org | First-step resistance to nitrofurans. nih.govnih.gov |

| Nitroreductase B | nfsB | Minor, secondary enzyme that contributes to this compound activation. nih.govnih.govunam.mx | Confers increased resistance in a background of an nfsA mutation. nih.govnih.gov |

The enzymatic reduction of the nitro group on this compound is a stepwise process that generates several highly reactive intermediates patsnap.compatsnap.com. The initial step involves the formation of a nitroanion radical nih.govnih.gov. These radical species are unstable and can be detected using techniques like electron spin resonance (ESR) spectroscopy nih.govnih.gov. Further reduction can lead to the formation of other cytotoxic species, including nitroso and hydroxylamine derivatives researcher.life. These reactive intermediates are non-specific in their targets and can interact with and damage a wide array of cellular macromolecules, including DNA, RNA, and proteins patsnap.compatsnap.compillintrip.com.

A primary consequence of the generation of reactive intermediates from this compound is severe damage to bacterial nucleic acids patsnap.comantibioticdb.com. This damage disrupts essential cellular processes, including DNA replication and protein synthesis, ultimately leading to cell death patsnap.compillintrip.com. Nitrofurans as a class are recognized for their ability to cause irreversible lesions in bacterial DNA nih.gov.

The highly reactive metabolites of this compound can directly attack the bacterial chromosome patsnap.com. These intermediates are capable of forming covalent bonds with DNA, altering its structure and integrity patsnap.com. This chemical interaction leads to significant physical damage, including the induction of DNA strand breaks patsnap.comnih.gov. Studies on related nitrofurans have confirmed that exposure to these drugs results in the accumulation of both single- and double-strand breaks in the bacterial DNA biorxiv.org. This fragmentation of the genetic material is a lethal event for the bacterium patsnap.com.

The extensive DNA damage caused by this compound's reactive intermediates directly inhibits crucial enzymatic processes patsnap.compatsnap.com. The presence of adducts and strand breaks on the DNA template physically obstructs the progression of DNA polymerase, thereby halting DNA replication patsnap.comnih.gov. This disruption of genetic material synthesis cripples bacterial growth and division patsnap.compatsnap.com.

Furthermore, while bacterial cells possess sophisticated DNA repair systems to correct genetic damage, the widespread and severe lesions caused by this compound can overwhelm these mechanisms biorxiv.orgnih.gov. The cell's attempts to repair the damage, for instance through nucleotide excision repair pathways, may be insufficient to cope with the extent of the assault nih.gov. This effective inhibition of the replication and repair machinery, stemming from substrate damage, is a key component of this compound's bactericidal action patsnap.com.

Table 2: Effects of this compound on Bacterial Nucleic Acids

| Mechanism | Description | Consequence |

| DNA Adduct Formation | Reactive intermediates form covalent bonds with DNA bases. patsnap.com | Alters DNA structure and function. |

| DNA Strand Breakage | Induces both single- and double-strand breaks in the bacterial chromosome. patsnap.comnih.govbiorxiv.org | Leads to lethal fragmentation of genetic material. patsnap.com |

| Inhibition of Replication | Physical damage to the DNA template blocks the action of DNA polymerase. patsnap.comnih.gov | Prevents bacterial growth and cell division. patsnap.com |

| Overwhelming of Repair Systems | The extent of DNA damage exceeds the capacity of bacterial DNA repair enzymes. nih.gov | Prevents recovery from drug-induced damage. |

Nucleic Acid Synthesis Inhibition and DNA Damage

Induction of Chromosomal Damage (e.g., Sister Chromatid Exchanges)

This compound has been identified as an agent capable of inducing chromosomal damage. nih.gov Sister chromatid exchange (SCE) is the process of reciprocal exchange of DNA segments between two sister chromatids during DNA replication and is considered a sensitive indicator of genotoxic stress. nih.gov Research has demonstrated that this compound, at concentrations between 20-40 μM, induces both chromosomal damage and sister chromatid exchanges in human lymphocytes. nih.gov This genotoxic activity is a characteristic shared with other nitrofurans, such as furazolidone, which has also been shown to significantly increase the frequency of SCEs in vitro in human lymphocyte cultures and in vivo in mouse bone marrow assays. nih.gov The induction of SCEs suggests that this compound or its metabolites interact with DNA, leading to lesions that are repaired through a process involving DNA strand breakage and rejoining.

Ribosomal and Protein Synthesis Interference

A key aspect of this compound's antibacterial mechanism is its ability to interfere with bacterial protein synthesis. The process begins when this compound enters the bacterial cell and is reduced by bacterial flavoproteins into highly reactive intermediates. patsnap.combiomol.com These intermediates are the primary agents of cellular damage.

Disruption of Cellular Respiration and Metabolic Pathways

This compound's mechanism of action extends to the disruption of fundamental metabolic processes within the bacterial cell, specifically targeting cellular energy production.

Currently, there is a lack of specific research findings detailing the direct inhibition of tricarboxylic acid (TCA) cycle enzymes by this compound.

Non-Antibacterial Molecular Targets and Mechanisms

Carbonic Anhydrase (CA) Inhibition

Beyond its antibacterial properties, this compound has been identified as an effective inhibitor of human carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes, including pH regulation and metabolism. Certain CA isoforms, particularly hCA IX and hCA XII, are highly expressed in various malignancies and are considered important targets in cancer therapy.

This compound exhibits isoform-selective inhibition, showing a strong preference for the cancer-associated isoforms hCA IX and hCA XII over the ubiquitous, off-target isoforms hCA I and hCA II. It demonstrates potent inhibition of hCA XII with an inhibition constant (Kᵢ) of 57 nM and good inhibition of hCA IX with a Kᵢ of 260 nM. In contrast, it is a very poor inhibitor of hCA II (Kᵢ = 9.6 μM) and does not inhibit hCA I (Kᵢ > 100 μM). This selectivity suggests a potential for repurposing this compound as an anti-cancer agent.

Inhibition of Human Carbonic Anhydrase Isoforms by this compound

| Isoform | Inhibition Constant (Kᵢ) |

|---|---|

| hCA I | >100 μM |

| hCA II | 9.6 μM (9600 nM) |

| hCA IX | 260 nM |

| hCA XII | 57 nM |

Specificity of Action Across Microbial Taxa

This compound is a nitrofuran derivative that exhibits broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria mcmaster.capatsnap.com.

Activity Against Gram-Positive Bacterial Species

This compound has demonstrated efficacy against various Gram-positive bacteria. In vitro studies have shown its activity against species such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Staphylococcus epidermidis, and Enterococcus faecalis core.ac.uk. The minimum inhibitory concentrations (MICs) for this compound against Gram-positive cocci have been reported to be in the range of 2 to 4 mg/L core.ac.uk. Studies comparing this compound to nitrofurantoin (B1679001) found that this compound exhibited higher antibacterial activity against reference strains of S. aureus, S. epidermidis, and E. faecalis researchgate.net.

Activity Against Gram-Negative Bacterial Species

The compound is also active against a range of Gram-negative bacteria, which are common causes of urinary tract infections patsnap.com. Its activity extends to members of the Enterobacteriaceae family, with MIC values typically ranging from 4 to 64 mg/L core.ac.uk. This compound has shown effectiveness against common uropathogens like Escherichia coli, including multidrug-resistant strains, as well as certain strains of Klebsiella pneumoniae and Proteus mirabilis core.ac.ukpatsnap.comresearchgate.net. Research indicates that this compound often has lower MICs than nitrofurantoin when tested against these Gram-negative organisms core.ac.uk.

Activity Against ESKAPE Pathogens (in vitro)

The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent a group of highly virulent and antibiotic-resistant bacteria. In vitro studies have evaluated this compound's activity against some of these pathogens. Research has demonstrated that this compound is active against Staphylococcus aureus and Enterococcus faecalis mdpi.com. Furthermore, it has shown activity against Klebsiella pneumoniae and Enterobacter cloacae. However, studies indicate that this compound, similar to other nitrofurans, does not show activity against Acinetobacter baumannii and Pseudomonas aeruginosa mdpi.com.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nitrofurantoin |

| Ciprofloxacin |

| Fosfomycin |

| Trimethoprim |

Pharmacokinetics and Pharmacodynamics in Preclinical Models

Absorption and Distribution Studies in Animal Models

Absorption studies in animal models evaluate how a drug is taken up from the site of administration into the systemic circulation. Distribution studies examine how the drug is subsequently dispersed throughout the body, including its uptake into various tissues and organs.

Tissue distribution studies in non-human models provide information on the extent and rate at which a drug distributes into various tissues and organs following systemic absorption. These studies typically involve administering the drug to animals and measuring drug concentrations in different tissues at various time points usmf.md,,. This profiling helps to understand potential sites of action, accumulation, and metabolism. While the importance of tissue distribution profiling in preclinical evaluation is well-established, specific data detailing the tissue distribution of this compound in non-human models were not found in the surveyed literature.

Biotransformation and Metabolic Pathways in Research Models

Biotransformation, or metabolism, is the process by which drugs are chemically altered by enzymes in the body. Studying metabolic pathways in research models helps identify metabolites, understand how the drug is cleared, and assess the potential for drug-drug interactions,,.

Specific experimental data on the reduction and oxidation products of this compound in the literature are limited. However, as a nitrofuran derivative, this compound is expected to undergo metabolic transformation, with nitro reduction being identified as a likely metabolic process for this class of compounds,,,,.

Identifying the major metabolites of a drug in preclinical species is important for understanding its metabolic fate and for guiding toxicity studies,,. For nitrofurans, the nitro group can be reduced, leading to the formation of reactive intermediates and potentially stable metabolites,,. While specific major metabolites of this compound in animal models were not detailed in the consulted sources, related nitrofurans like nitrofurantoin (B1679001) are known to be metabolized, with 1-aminohydantoin (B1197227) being identified as a metabolite.

The metabolism of nitrofurans, including this compound, is significantly influenced by enzymatic systems capable of nitro reduction,,,. Nitroreductases are key enzymes involved in the reduction of the nitro group (-NO2) to an amino group (-NH2) through various intermediates. These enzymes are present in both bacteria and mammalian cells,. The nitro reduction process can occur via one- or two-electron transfer mechanisms, catalyzed by different types of nitroreductases,. Azoreductases have also been shown to be capable of reducing nitroaromatic compounds like nitrofurazone, suggesting a potentially broader role for these enzymes in the metabolism of nitrofurans. The specific enzymatic systems responsible for this compound metabolism in various preclinical species would require dedicated investigation.

Preclinical Pharmacodynamic Modeling

Preclinical pharmacodynamic modeling of this compound aims to elucidate the relationship between drug concentration or dose and its antimicrobial effect. This involves both in vitro studies, examining bacterial killing dynamics in controlled laboratory settings, and in vivo studies, assessing dose-response relationships in animal models of infection. Such modeling provides insights into the drug's mechanism of action and helps determine the concentrations or doses required for optimal bacterial inhibition or killing.

In Vitro Time-Kill Kinetics

In vitro time-kill kinetics studies assess the rate and extent of bacterial killing by an antimicrobial agent over time at various concentrations. This method provides valuable information on whether a drug is bactericidal (causes a significant reduction in bacterial count) or bacteriostatic (inhibits bacterial growth) and the speed of its action. Bactericidal activity is typically defined as a ≥3-log10 reduction in colony-forming units (CFU) from the initial inoculum emerypharma.com. Time-kill assays can monitor the effect of different concentrations of an antimicrobial agent over time in relation to the growth phases of bacteria emerypharma.com.

While specific detailed time-kill kinetics data for this compound across a wide range of bacterial species and concentrations were not extensively detailed in the search results, the mechanism of action provides context. This compound is a nitrofuran derivative that exerts its antibacterial effects by being reduced by bacterial flavoproteins to reactive intermediates. These intermediates damage bacterial DNA, ribosomal proteins, and interfere with cell wall synthesis, collectively leading to bacterial cell death patsnap.compatsnap.com. This multi-targeted mechanism suggests a potentially bactericidal effect, although the speed and extent of killing would be concentration- and species-dependent.

Studies on related nitrofuran derivatives or general descriptions of nitrofuran activity can provide some insight. For instance, the minimum bactericidal concentration (MBC) is defined as the lowest concentration resulting in a ≥3-log reduction in CFU d-nb.info. This compound is described as having bacteriostatic action at concentrations ranging from 1:100,000 to 1:200,000 against the majority of bacteria, with bactericidal concentrations being approximately two times higher ncats.ioncats.io.

Time-kill kinetics assays are often performed according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) emerypharma.com. These studies typically involve exposing a standardized bacterial inoculum in a suitable growth medium to different concentrations of the antimicrobial agent and quantifying viable bacteria at multiple time points over a period, commonly up to 24 hours emerypharma.commdpi.comnih.gov.

Dose-Response Relationships in Cellular and Animal Assays

Dose-response relationships characterize how the effect of a drug changes with increasing concentration or dose. In preclinical settings, this is evaluated in both cellular assays (in vitro) and animal models (in vivo).

In cellular assays, dose-response can be assessed by determining parameters such as the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after incubation d-nb.info. Studies have shown that this compound exhibits antibacterial activity against various pathogens, including ESKAPE pathogens, with MIC values ranging from 0 to 32 µg/mL clinisciences.commedchemexpress.com. Comparative in vitro studies have indicated that this compound can exhibit lower MICs than nitrofurantoin against certain bacterial strains, including multidrug-resistant E. coli and S. aureus researchgate.netresearchgate.net. For instance, MICs for this compound against Enterobacteriaceae strains ranged from 4 to 64 mg/L, and against Gram-positive cocci from 2 to 4 mg/L researchgate.net.

Interactive Table 1: Comparative In Vitro Activity of this compound and Nitrofurantoin

| Bacterial Group | This compound MIC Range (mg/L) | Nitrofurantoin MIC Range (mg/L) | Source |

| Enterobacteriaceae | 4 - 64 | 16 - 64 | researchgate.net |

| Gram-Positive Cocci | 2 - 4 | 8 - 64 | researchgate.net |

Dose-response can also be observed in cellular assays looking at specific biological effects beyond simple growth inhibition. For example, this compound at concentrations of 20-40 µM has been shown to induce chromosomal damage and sister chromatid exchanges in lymphocytes in vitro clinisciences.commedchemexpress.com. Furthermore, at 300 µg, it induced the expression of red fluorescent protein under the control of an SOS-inducible promoter in E. coli, indicating DNA damage and activation of the SOS response clinisciences.commedchemexpress.com.

In animal models, dose-response relationships evaluate the efficacy of different drug doses in treating infections. While comprehensive dose-response studies in animal infection models specifically for this compound were not prominently featured in the search results, some studies in animals have examined the effects of this compound administration. For instance, a study in chickens investigated the effect of this compound at a dose of 200 mg/L on parameters of the leukocyte formula mdpi.comresearchgate.net. Although this study focused on hematological effects rather than direct antimicrobial efficacy dose-response, it demonstrates the use of animal models to assess the biological impact of this compound at specific doses.

General principles of dose-response in animal models involve administering varying doses of the antimicrobial agent to infected animals and measuring outcomes such as bacterial load reduction, survival rates, or resolution of infection signs. Analyzing these outcomes across different dose levels helps determine the minimum effective dose and the dose-response curve. For conflicting in vivo results, reanalysis of dose-response curves can help assess if suboptimal dosing explains discrepancies .

The pharmacodynamic profile of nitrofurans, including this compound, is often characterized by time-dependent killing, where the duration of exposure to concentrations above the MIC is a key determinant of efficacy. However, some studies on related compounds suggest that for certain effects, the peak concentration or the area under the concentration-time curve might also play a significant role ajol.info.

Mechanisms of Antimicrobial Resistance to Furazidine

Efflux Pump Systems

Efflux pumps are bacterial membrane proteins that actively transport various compounds, including antibiotics, out of the cell, thereby reducing their intracellular concentration below therapeutic levels. reactgroup.orgnih.gov This mechanism is a significant contributor to both intrinsic and acquired multidrug resistance in bacteria. mdpi.comfrontiersin.org Overexpression of these pumps is a well-documented mechanism of resistance. jidc.orgnih.gov

Identification of Specific Efflux Pumps Conferring Resistance

While the search results primarily discuss efflux pumps in the context of resistance to other antibiotics like fluoroquinolones, tetracyclines, and beta-lactams in various bacteria such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Escherichia coli, the general principle of efflux-mediated resistance applies to nitrofurans like furazidine. mdpi.comjidc.orgmdpi.comnih.gov Specific efflux pumps involved in this compound resistance are not explicitly detailed in the provided snippets. However, multidrug efflux pumps can transport a wide range of structurally dissimilar compounds, suggesting that pumps known to extrude other antibiotics could potentially also transport this compound. frontiersin.orgnih.govmdpi.commdpi.com The Resistance-Nodulation-Division (RND) family of efflux pumps, for instance, is known for extruding a broad spectrum of substrates in Gram-negative bacteria. nih.govnih.govfrontiersin.orggardp.org

Genetic Basis of Efflux Pump Overexpression

Overexpression of efflux pumps is often linked to mutations in regulatory genes that normally repress the expression of efflux pump genes. reactgroup.orgnih.govnih.govmdpi.com For example, mutations in the mexR and nfxB genes in Pseudomonas aeruginosa have been shown to lead to the hyperexpression of the MexAB-OprM and MexCD-OprJ efflux pumps, respectively, contributing to multidrug resistance. nih.gov Similarly, mutations in the promoters or regulatory proteins of efflux pump operons can result in increased pump production and subsequent drug resistance. nih.govmdpi.com The genetic basis for the overexpression of efflux pumps relevant to this compound resistance would likely involve similar mechanisms affecting the regulation of genes encoding pumps capable of transporting the compound.

Nitroreductase Gene Mutations and Inactivation

Nitrofurans like this compound are prodrugs that require enzymatic reduction of their nitro group by bacterial nitroreductases to become active cytotoxic compounds. biorxiv.orgmdpi.com Resistance to nitrofurans, including this compound and nitrofurantoin (B1679001), is frequently associated with mutations in the genes encoding these nitroreductase enzymes, leading to reduced or abolished enzyme activity. biorxiv.orgplos.orgresearchgate.netnih.govuantwerpen.be

Characterization of Mutant Nitroreductases

Studies on nitrofurantoin resistance in Escherichia coli have characterized mutations in the nfsA and nfsB genes, which encode oxygen-insensitive nitroreductases. biorxiv.orgresearchgate.netuantwerpen.be These mutations can include point mutations, insertions, or deletions, resulting in truncated or otherwise non-functional enzymes. biorxiv.orguantwerpen.be For instance, a nonsense mutation in nfsA leading to a premature stop codon has been observed in nitrofurantoin-resistant E. coli. uantwerpen.be In Enterococcus faecium, a specific mutation (Q48K) in the type IB nitroreductase NrmA has been identified as responsible for nitrofurantoin resistance. nih.gov While these studies focus on nitrofurantoin, the shared mechanism of activation with this compound suggests similar patterns of nitroreductase mutations are likely involved in this compound resistance.

Impact on this compound Activation and Efficacy

Mutations that inactivate or reduce the activity of bacterial nitroreductases directly impair the conversion of this compound into its active metabolites. biorxiv.orgresearchgate.net This reduced activation leads to a lower concentration of the toxic intermediates within the bacterial cell, diminishing the drug's ability to interfere with essential bacterial processes like protein and DNA synthesis. biorxiv.orguantwerpen.be Consequently, bacteria with such nitroreductase mutations exhibit decreased susceptibility or outright resistance to this compound. biorxiv.orgresearchgate.net The level of resistance can correlate with the extent of nitroreductase inactivation; for example, mutations affecting both nfsA and nfsB in E. coli can lead to higher levels of nitrofurantoin resistance compared to mutations in only one gene. researchgate.netuantwerpen.be

Target Modification and Bypass Mechanisms

While the primary mechanisms of this compound resistance involve efflux and nitroreductase inactivation, bacteria can also develop resistance through modifying the drug's targets or bypassing the affected pathways. reactgroup.orgfrontiersin.orgfrontiersin.org General mechanisms of target modification or bypass in antibiotic resistance include alterations in ribosomal proteins, enzymes involved in cell wall synthesis, or DNA gyrase and topoisomerase IV, depending on the antibiotic's target. frontiersin.orgfrontiersin.orgmdpi.com Bypass mechanisms can involve the development of alternative metabolic pathways or the acquisition of substitute molecules that fulfill the function of the inhibited target. frontiersin.org Specific target modification or bypass mechanisms directly conferring resistance to this compound are not extensively detailed in the provided search results, which focus more broadly on these mechanisms in relation to other antibiotic classes like beta-lactams, glycopeptides, and fluoroquinolones. frontiersin.orgfrontiersin.orgmdpi.com However, given that the activated form of nitrofurans can interact with multiple intracellular targets, including ribosomal proteins and DNA, resistance through target modification or bypass might involve alterations in these cellular components or the development of compensatory mechanisms that mitigate the damage caused by the activated drug. biorxiv.orgmdpi.com

Cross-Resistance Patterns with Other Nitrofuran Antibiotics

Cross-resistance among nitrofuran derivatives is a recognized phenomenon. Studies have indicated that bacteria resistant to one nitrofuran antibiotic are likely to exhibit reduced susceptibility or resistance to others within the same class. This is primarily attributed to shared mechanisms of action and resistance. The activation of nitrofuran antibiotics, including this compound and nitrofurantoin, relies on bacterial nitroreductases, notably NfsA and NfsB. nih.govoup.comscielo.org.pe Mutations or alterations in these enzymes can lead to reduced reduction of the nitro group, a critical step for generating the active intermediates, thereby conferring resistance to multiple nitrofurans. nih.govoup.comresearchgate.net

Research specifically examining cross-resistance between nitrofurantoin and this compound in Escherichia coli clinical isolates has demonstrated significant correlations in susceptibility patterns. nih.govnih.govmdpi.com In one study, the minimum inhibitory concentrations (MICs) of this compound were found to be equal to or lower than those of nitrofurantoin in a high percentage of tested strains, and positive correlations were observed between the MICs and growth inhibition zones for both antibiotics. nih.govnih.gov This evidence supports the occurrence of cross-resistance between these two nitrofuran derivatives, suggesting that susceptibility testing results for one can, to a certain extent, be extrapolated to the other due to this shared resistance mechanism. nih.govnih.govmdpi.com

While cross-resistance within the nitrofuran class is observed, there is generally no cross-resistance with other classes of antibacterial agents. msdvetmanual.comeco-vector.com This distinct resistance profile makes nitrofurans valuable for treating infections caused by pathogens resistant to other common antibiotics. nih.goveco-vector.com

Strategies to Overcome Resistance in Research Models

Research into overcoming this compound resistance, often studied in the broader context of nitrofuran resistance, explores various strategies aimed at restoring or enhancing the drug's activity against resistant strains. These strategies primarily focus on counteracting the known resistance mechanisms, such as reduced nitroreductase activity or increased efflux of the drug.

Co-administration with Efflux Pump Inhibitors (Hypothetical Research)

Efflux pumps are bacterial membrane proteins that actively transport antimicrobial agents out of the cell, thereby reducing their intracellular concentration and contributing to resistance. nih.govgardp.orgnih.gov While mutations in nitroreductase genes are considered the primary mechanism of high-level nitrofuran resistance, efflux pumps, such as the OqxAB system, have also been implicated in reduced susceptibility to nitrofurantoin and potentially other nitrofurans like this compound. nih.govscielo.org.peresearchgate.netmdpi.com

Hypothetical research in this area would explore the potential of co-administering this compound with efflux pump inhibitors (EPIs). The rationale behind this approach is that inhibiting these pumps could prevent the efflux of this compound from bacterial cells, leading to an increased intracellular concentration of the drug. This elevated concentration could potentially overcome the effects of reduced nitroreductase activity or other resistance mechanisms, thereby restoring the susceptibility of resistant strains. nih.govnih.gov

Studies on efflux pump inhibitors in combination with other antibiotics have shown promise in combating multidrug-resistant bacteria by enhancing the accumulation of the antibiotic within the bacterial cell. nih.govgardp.orgnih.gov Applying this principle to this compound resistance would involve identifying EPIs effective against the specific efflux systems present in this compound-resistant bacteria. Research would then focus on evaluating the synergistic effects of this compound and candidate EPIs in in vitro and in vivo models of infection with resistant strains. This could involve measuring changes in MICs in the presence of EPIs and assessing the efficacy of the combination therapy in clearing infections in animal models.

Design of Novel this compound Derivatives with Resistance-Modifying Properties

Another research strategy involves the design and synthesis of novel this compound derivatives. This approach aims to develop compounds that can circumvent existing resistance mechanisms or possess enhanced activity against resistant bacteria. mdpi.com Modifications to the this compound molecule could potentially:

Improve the efficiency of activation by resistant nitroreductases.

Render the molecule less susceptible to efflux by bacterial pumps.

Introduce additional mechanisms of action that are not affected by current resistance determinants.

Research in this area involves medicinal chemistry efforts to synthesize modified this compound structures. These novel derivatives would then be evaluated for their antimicrobial activity against a panel of this compound-resistant bacterial strains exhibiting different resistance mechanisms (e.g., nfsA/nfsB mutations, efflux pump overexpression). mdpi.com Structure-activity relationship studies would be crucial to understand how specific chemical modifications impact the activity and the ability to overcome resistance.

Studies exploring novel nitrofuran derivatives have shown that some modifications can lead to compounds with improved activity profiles against certain resistant pathogens compared to existing nitrofurans like this compound and nitrofurantoin. mdpi.com For instance, novel 5-nitrofuran-tagged compounds have been synthesized and tested against a panel of ESKAPE pathogens, demonstrating activity levels exceeding those of this compound and nitrofurantoin against certain species. mdpi.com This suggests that targeted chemical modifications can lead to the development of this compound derivatives with enhanced properties for combating resistant bacteria.

Advanced Analytical Methodologies for Furazidine Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are widely employed for the separation, identification, and quantification of Furazidine and its related substances. These methods offer high selectivity and sensitivity, making them indispensable tools in this compound research.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique used for the quantitative analysis of this compound, assessing its purity, and monitoring its degradation. google.comcuni.czresearchgate.netresearchgate.netmdpi.com HPLC is utilized during various stages, including drug discovery, development, and manufacturing, to characterize the active pharmaceutical ingredient (API), impurities, and degradation products. cuni.cz HPLC methods can be developed as stability-indicating methods capable of detecting the loss of the active component and the increase in degradation products. cuni.cz

UV Detection Methods

Ultraviolet (UV) detection is commonly coupled with HPLC for the analysis of this compound due to its chromophoric properties. UV-VIS spectrophotometry has been developed and validated for the quantitative determination of this compound in formulations such as suppositories. usmf.mdcyberleninka.ruresearchgate.net This method is described as simple, fast, accurate, and robust. usmf.mdcyberleninka.ru UV light at specific wavelengths (e.g., 254 and 365 nm) is also used for visualizing spots in Thin Layer Chromatography (TLC), another chromatographic technique applied in the analysis of this compound and its derivatives. nih.govresearchgate.net this compound exhibits absorption maxima at 292 ± 2 nm and 396 ± 2 nm. gihichem.com

Mass Spectrometry Coupling (LC-MS/MS)

Coupling HPLC with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) provides a powerful tool for the identification and characterization of this compound, its impurities, and degradation products. cuni.czresearchgate.netnih.govusda.govnih.govreferencecitationanalysis.comnih.govmdpi.com LC-MS/MS methods are used for screening and confirmation, particularly in complex matrices. usda.gov High-resolution Q-TOF mass spectrometers coupled with electrochemical systems have been used to analyze transformation products of this compound following electrochemical oxidation, aiding in the identification of impurities based on accurate mass, isotopic distribution, and fragmentation patterns. mdpi.com HPLC-DAD-TOF-MS has been employed for the qualitative analysis of this compound degradation products, helping to propose degradation mechanisms. researchgate.netnih.gov

Spectroscopic Methods for Structural and Purity Analysis

Spectroscopic techniques provide valuable information regarding the structure, purity, and solid-state properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a key technique for the structural characterization and confirmation of this compound and its synthesized derivatives. nih.govresearchgate.netlgcstandards.com NMR spectroscopy provides detailed information about the arrangement of atoms within the molecule. Solid-state NMR is also utilized, particularly in the characterization of different polymorphic forms of this compound. google.comresearchgate.netiucr.org

Specific NMR data points for this compound derivatives have been reported. For instance, in DMSO-d₆, a derivative showed ¹H NMR signals at δ 4.30 (s, 2H), 6.74–6.76 (m, 1H), 7.73–7.77 (m, 2H), 8.05–8.07 (m, 1H), and 11.18 (s, 1H) ppm. The corresponding ¹³C NMR data included signals at δ 48.8, 107.0, 122.5, 136.1, 144.8, 144.9, 153.3, and 169.1 ppm. nih.gov Another derivative in DMSO-d₆ showed ¹H NMR signals at δ 4.38 (s, 2H), 7.90–7.96 (m, 3H), 8.28–8.33 (m, 2H), and 11.39 (s, 1H) ppm, with ¹³C NMR signals at δ 49.1, 124.2, 127.7, 140.6, 140.7, 147.6, 153.4, and 168.9 ppm. nih.gov

| Derivative/Compound | Solvent | Technique | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

|---|---|---|---|---|

| This compound Derivative (Example 1) | DMSO-d₆ | NMR | 4.30 (s, 2H), 6.74–6.76 (m, 1H), 7.73–7.77 (m, 2H), 8.05–8.07 (m, 1H), 11.18 (s, 1H) | 48.8, 107.0, 122.5, 136.1, 144.8, 144.9, 153.3, 169.1 |

| This compound Derivative (Example 2) | DMSO-d₆ | NMR | 4.38 (s, 2H), 7.90–7.96 (m, 3H), 8.28–8.33 (m, 2H), 11.39 (s, 1H) | 49.1, 124.2, 127.7, 140.6, 140.7, 147.6, 153.4, 168.9 |

| This compound Derivative (Example 3) | DMSO-d₆ | NMR | 3.78 (s, 3H), 4.29 (s, 2H), 6.85–7.00 (m, 4H), 7.51–7.59 (m, 3H), 11.18 (s, 1H) | 48.8, 55.2, 114.3, 123.1, 128.5, 128.6, 138.5, 145.5, 153.3, 159.9, 169.1 |

| This compound Derivative (Example 4) | DMSO-d₆ | NMR | 4.34 (s, 2H), 6.31 (d, 1H), 6.35 (dd, 1H), 7.33 (d, 1H), 7.90 (s, 1H), 9.90 (br s, 1H), 10.73 (s, 1H), 11.23 (br s, 1H) | 48.5, 102.6, 107.8, 110.7, 130.5, 144.0, 153.3, 158.6, 160.5, 169.1 |

| This compound Derivative (Example 5) | DMSO-d₆ | NMR | 1.84–1.89 (m, 6H), 4.28 (s, 2H), 5.93–5.99 (m, 1H), 7.57 (d, 1H), 11.11 (s, 1H) | 18.7, 26.2, 48.9, 121.9, 142.4, 144.3, 153.3, 169.2 |

| This compound Derivative (Example 6) | DMSO-d₆ | NMR | 4.36 (s, 2H), 7.38–7.48 (m, 3H), 7.68–7.72 (m, 2H), 7.80 (s, 1H), 11.25 (s, 1H) | 48.9, 126.8, 128.8, 129.8, 134.3, 143.0, 153.4, 169.0 |

| This compound Derivative (Example 7) | DMSO-d₆ | NMR | 4.33 (s, 2H), 6.99–7.03 (m, 2H), 7.41–7.46 (m, 2H), 7.80 (s, 1H), 11.24 (s, 1H) | 48.9, 115.6, 128.6, 130.0, 143.0, 153.4, 158.9, 169.0 |

| This compound Derivative (Example 8) | DMSO-d₆ | NMR | 4.30 (s, 2H), 6.74–6.76 (m, 1H), 7.73–7.77 (m, 2H), 8.05–8.07 (m, 1H), 11.18 (s, 1H) | 48.8, 107.0, 122.5, 136.1, 144.8, 144.9, 153.3, 169.1 |

| This compound Derivative (Example 9) | DMSO-d₆ | NMR | 3.78 (s, 3H), 4.29 (s, 2H), 6.85–7.00 (m, 4H), 7.51–7.59 (m, 3H), 11.18 (s, 1H) | 48.8, 55.2, 114.3, 123.1, 128.5, 128.6, 138.5, 145.5, 153.3, 159.9, 169.1 |

| This compound Derivative (Example 10) | DMSO-d₆ | NMR | 4.34 (s, 2H), 6.31 (d, 1H), 6.35 (dd, 1H), 7.33 (d, 1H), 7.90 (s, 1H), 9.90 (br s, 1H), 10.73 (s, 1H), 11.23 (br s, 1H) | 48.5, 102.6, 107.8, 110.7, 130.5, 144.0, 153.3, 158.6, 160.5, 169.1 |

| This compound Derivative (Example 11) | DMSO-d₆ | NMR | 1.84–1.89 (m, 6H), 4.28 (s, 2H), 5.93–5.99 (m, 1H), 7.57 (d, 1H), 11.11 (s, 1H) | 18.7, 26.2, 48.9, 121.9, 142.4, 144.3, 153.3, 169.2 |

| This compound Derivative (Example 12) | DMSO-d₆ | NMR | 4.36 (s, 2H), 7.38–7.48 (m, 3H), 7.68–7.72 (m, 2H), 7.80 (s, 1H), 11.25 (s, 1H) | 48.9, 126.8, 128.8, 129.8, 134.3, 143.0, 153.4, 169.0 |

| This compound Derivative (Example 13) | DMSO-d₆ | NMR | 4.33 (s, 2H), 6.99–7.03 (m, 2H), 7.41–7.46 (m, 2H), 7.80 (s, 1H), 1H), 11.24 (s, 1H) | 48.9, 115.6, 128.6, 130.0, 143.0, 153.4, 158.9, 169.0 |

| This compound Derivative (Example 14) | DMSO-d₆ | NMR | 4.29 (s, 2H), 7.47–7.56 (m, 5H), 7.80 (s, 1H), 11.25 (s, 1H) | 48.9, 128.0, 128.3, 130.8, 133.8, 143.0, 153.4, 169.0 |

| This compound Derivative (Example 15) | DMSO-d₆ | NMR | 4.35 (s, 2H), 7.68–7.72 (m, 2H), 7.80 (s, 1H), 8.11–8.15 (m, 2H), 11.30 (s, 1H) | 49.0, 123.6, 128.2, 138.3, 143.0, 153.4, 169.0 |

| This compound Derivative (Example 16) | DMSO-d₆ | NMR | 4.37 (s, 2H), 7.80 (s, 1H), 7.89 (s, 4H), 11.39 (s, 1H) | 49.1, 127.6, 131.1, 138.8, 140.0, 143.0, 153.4, 168.9 |

| This compound Derivative (Example 17) | DMSO-d₆ | NMR | 4.38 (s, 2H), 7.90–7.96 (m, 3H), 8.28–8.33 (m, 2H), 11.39 (s, 1H) | 49.1, 124.2, 127.7, 140.6, 140.7, 147.6, 153.4, 168.9 |

| This compound Derivative (Example 18) | DMSO-d₆ | NMR | 4.38 (s, 2H), 7.90–7.96 (m, 3H), 8.28–8.33 (m, 2H), 11.39 (s, 1H) | 49.1, 124.2, 127.7, 140.6, 140.7, 147.6, 153.4, 168.9 |

| This compound Derivative (Example 19) | DMSO-d₆ | NMR | 4.38 (s, 2H), 7.90–7.96 (m, 3H), 8.28–8.33 (m, 2H), 11.39 (s, 1H) | 49.1, 124.2, 127.7, 140.6, 140.7, 147.6, 153.4, 168.9 |

| This compound Derivative (Example 20) | DMSO-d₆ | NMR | 4.38 (s, 2H), 7.90–7.96 (m, 3H), 8.28–8.33 (m, 2H), 11.39 (s, 1H) | 49.1, 124.2, 127.7, 140.6, 140.7, 147.6, 153.4, 168.9 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to obtain vibrational spectra of this compound, which serve as a fingerprint for identification and can provide information about the functional groups present. researchgate.netnih.govresearchgate.netgoogle.compatsnap.com IR spectroscopy is also a valuable tool for characterizing and distinguishing between different polymorphic forms of crystalline this compound. google.com

Characteristic IR stretching vibrations for this compound and its derivatives include signals around 1760–1780 cm⁻¹ and 1710–1730 cm⁻¹, corresponding to C=O and C=N stretching vibrations, respectively. For specific polymorphs, distinct IR spectra are observed. google.com For example, Polymorph I and Polymorph II of this compound are characterized by unique IR spectra. google.com

| Compound/Polymorph | Technique | Key IR Stretching Vibrations (ν_max, cm⁻¹) | Notes |

|---|---|---|---|

| This compound | IR Spectroscopy | 1760–1780 (C=O), 1710–1730 (C=N) | General characteristic vibrations. |

| Polymorph I | IR Spectroscopy | Specific pattern shown in Fig. 2 of Source google.com | Used for characterization. google.com |

| Polymorph II | IR Spectroscopy | Specific pattern shown in Fig. 4 of Source google.com | Used for characterization. google.com |

| Derivative (Ex 1) | IR (film) | 1780 (C=O), 1714 (C=O) | nih.gov |

| Derivative (Ex 2) | IR (film) | 1780 (C=O), 1714 (C=O) | nih.gov |

| Derivative (Ex 3) | IR (film) | 1770 (C=O), 1731 (C=O) | nih.gov |

| Derivative (Ex 4) | IR (film) | 3260 (OH), 3188 (OH), 1780 (C=O), 1717 (C=O) | nih.gov |

| Derivative (Ex 5) | IR (film) | 1768 (C=O), 1717 (C=O) | nih.gov |

| Derivative (Ex 6) | IR (film) | 1778 (C=O), 1717 (C=O) | researchgate.net |

| Derivative (Ex 7) | IR (film) | 1768 (C=O), 1718 (C=O) | researchgate.net |

UV-Vis Spectroscopy in Research Settings

UV-Vis spectrophotometry is a widely used method for the quantitative determination of this compound in research settings, including in pharmaceutical formulations like suppositories. usmf.md The method involves measuring the absorbance of this compound solutions at specific wavelengths in the ultraviolet-visible spectrum. usmf.md For instance, a UV-VIS spectrophotometric method was developed and validated for the quantitative determination of this compound in suppositories, demonstrating simplicity, speed, accuracy, and robustness. usmf.md In one study, UV-VIS spectra of this compound samples showed maximum absorption for a standard solution at 292 nm. usmf.md For suppositories prepared on cocoa butter and suppocire bases, the maximum absorption was observed at 286.11 nm, while for those prepared on polyethylene (B3416737) glycols (PEGs), it was recorded at 286.04 nm using a Perkin Elmer Lambda 40 UV/VIS spectrophotometer. usmf.md Different solvents, such as purified water, dimethylformamide solution, acetate (B1210297) buffer, and 96% ethyl alcohol, have been explored for extracting this compound from suppositories for spectrophotometric analysis. usmf.md Repeated extraction with dimethylformamide met the requirements for both qualitative and quantitative analysis, yielding a high extraction efficiency of 94%. usmf.md

Electroanalytical Techniques (e.g., Voltammetry) for Trace Detection

Electroanalytical techniques, such as voltammetry, are valuable for the sensitive determination of compounds, including the trace detection of this compound in complex samples. researchgate.netresearchgate.net These methods offer advantages in terms of simplicity, speed, and sensitivity for determining trace levels of this compound in various matrices, such as pharmaceuticals, wastewater, and biological fluids. researchgate.netresearchgate.net

Differential Pulse Voltammetry

Differential Pulse Voltammetry (DPV) is an electroanalytical technique that has been explored for the determination of this compound. researchgate.netresearchgate.net This method involves applying a series of potential pulses and measuring the resulting current. pineresearch.com A highly sensitive electroanalytical method for this compound determination has been proposed using differential pulse voltammetry with a Co-ferrierite/mesoporous carbon modified glassy carbon electrode (CoFER/MC-GCE). researchgate.netresearchgate.net The electrochemical properties of this modified electrode were characterized using techniques including cyclic voltammetry and electrochemical impedance spectroscopy. researchgate.netresearchgate.net The proposed voltammetric strategy using CoFER/MC-GCE showed a linear response in this compound concentration ranges of 0.02 − 0.29 mg l⁻¹ and 0.33 − 0.48 mg l⁻¹, with a detection limit of 3.9 μg l⁻¹. researchgate.net The effectiveness of this voltammetric method has been confirmed through the analysis of pharmaceuticals, wastewater, and biological fluids. researchgate.netresearchgate.net While literature reports on this compound quantification are limited, a novel voltammetric strategy using DPV has been developed to address the need for accurate determination of trace levels in complex samples. researchgate.netresearchgate.net

Polymorphism Characterization Using Advanced Techniques

Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical property of pharmaceutical compounds as it can affect their physical properties, such as solubility and stability. google.commalvernpanalytical.comamericanpharmaceuticalreview.com Advanced techniques are essential for characterizing the different polymorphic forms of this compound. google.com

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a primary technique for identifying and characterizing the crystalline forms of a substance, including polymorphs. google.commalvernpanalytical.comamericanpharmaceuticalreview.com XRPD provides a unique diffraction pattern or "fingerprint" for each crystalline form, allowing researchers to differentiate between polymorphs, solvates, hydrates, and amorphous forms. improvedpharma.com This technique is used in this compound research to identify different crystalline forms and assess their polymorphic purity. google.com For example, XRPD diffraction patterns have been used to characterize this compound crystalline form I and form II, with specific peaks at defined diffraction angles (2Θ) distinguishing the two forms. google.com XRPD is valuable for confirming the solid form of an active pharmaceutical ingredient (API) and understanding how it might impact solubility and stability. malvernpanalytical.com It can also be used to investigate phase transformations and quantify the proportions of different forms in a sample. improvedpharma.com

Thermal Analysis (e.g., DSC, TGA)

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to characterize the thermal properties of different polymorphic forms of this compound. google.com DSC measures the heat absorbed or released by a sample as a function of temperature or time, providing information about thermal transitions like melting, crystallization, and glass transitions. xrfscientific.comlabmanager.comtainstruments.com TGA, on the other hand, monitors the weight change of a sample as it is heated, which is useful for assessing thermal stability, decomposition, and the presence of solvates or hydrates. xrfscientific.comlabmanager.comtainstruments.com The combined use of DSC and TGA can provide complementary information about the thermal behavior and composition of different this compound polymorphs. labmanager.comnih.gov These techniques are part of the suite of analytical methods used to characterize individual polymorphic forms of crystalline substances. google.com

Structure Activity Relationships Sar and Rational Drug Design for Furazidine Analogs

Identification of Key Pharmacophores and Active Moieties

Furazidine is a nitrofuran derivative characterized by a nitrofuran ring linked via a vinylidene-hydrazone bridge to a hydantoin (B18101) (imidazolidine-2,4-dione) core. The diverse biological activities of nitrofurans, including their antibacterial effects, are largely attributed to the presence of the nitro group at the C-5 position of the furan (B31954) ring and its ability to undergo one-electron transfer reduction. researchgate.netnih.govmdpi.com This reduction leads to the formation of reactive oxygen species (ROS) and reactive intermediates that can damage bacterial DNA, ribosomes, and proteins, ultimately causing cell death. firsthope.co.inontosight.airesearchgate.netnih.gov

Beyond the nitrofuran moiety, the hydrazone linkage also contributes to the anti-infective properties of compounds like this compound. researchgate.net Hydrazone moieties are known to possess diverse biological activities, including antimicrobial effects. researchgate.net The hydantoin core is another significant part of the this compound structure. Hydantoin derivatives, in general, are recognized for their broad-spectrum antimicrobial properties and their ability to interfere with vital microbial processes. thebioscan.com The hydantoin moiety in this compound can potentially serve as a zinc-binding group, which is relevant in the context of inhibiting metalloenzymes like carbonic anhydrases, a target explored for this compound derivatives. tandfonline.comresearchgate.net

Thus, the key pharmacophoric elements of this compound are the 5-nitrofuran ring, the hydrazone linkage, and the hydantoin core. These structural components are crucial for its interaction with biological targets and its resulting antimicrobial activity.

Impact of Substituent Modifications on Biological Activity

Modifications to different parts of the this compound molecule can significantly impact its biological activity. SAR studies on nitrofuran derivatives and hydantoin compounds provide general principles applicable to understanding this compound analogs.

Modifications at the Furan Ring

The presence of the nitro group at the C-5 position of the furan ring is considered essential for the antibacterial activity of nitrofuran derivatives, including this compound. nih.govmdpi.comnih.gov Modifications or removal of this nitro group typically lead to a loss of antimicrobial activity. nih.gov Studies on other furan-containing compounds, while not directly this compound analogs, illustrate that modifications to the furan ring can have varied effects on biological activity, depending on the specific substitutions and the biological target. nih.gov

Modifications at the Nitro Group

As mentioned, the nitro group at the C-5 position is critical for the mechanism of action, involving its reduction by bacterial enzymes. firsthope.co.inontosight.airesearchgate.netnih.gov Alterations to this group, such as its removal or replacement with other functionalities, generally result in a significant decrease or complete loss of antibacterial potency. nih.gov

Modifications at the Hydrazone Linkage

The hydrazone moiety (\C=N-N<) is a key linker in this compound and contributes to its anti-infective properties. researchgate.net The electrochemistry of compounds with a hydrazone group, including this compound, has been studied to understand their transformation products following electrochemical oxidation and reduction. researchgate.netresearchgate.netresearchgate.net While specific detailed SAR on modifications directly at the hydrazone linkage in this compound analogs for antibacterial activity is not extensively detailed in the provided sources, studies on other hydrazone-based compounds indicate that this linkage is important for biological activity and that modifications can affect potency. nih.gov

Modifications at the Hydantoin Core

The hydantoin core is a versatile scaffold, and modifications to this part of the molecule in this compound derivatives have been explored, particularly in the context of inhibiting human carbonic anhydrases (CAs). tandfonline.comresearchgate.netunifi.it this compound itself exhibits inhibitory activity against certain human CA isoforms, specifically hCA IX and XII, with lower inhibition of off-target hCA I and poor inhibition of hCA II. tandfonline.com

SAR studies on synthesized aminohydantoin derivatives of this compound showed varied inhibitory effects on different CA isoforms. tandfonline.com The oxygen atom of the C=O group at position 4 of the hydantoin core is involved in hydrogen bonding interactions within the active site of CAs, contributing to binding affinity. tandfonline.comunifi.it The hydantoin core also forms van der Waals contacts with several residues in the active site. tandfonline.com

While the provided sources focus on CA inhibition for hydantoin modifications, general SAR studies on hydantoin derivatives for antibacterial activity indicate that substitutions at different positions of the hydantoin ring, such as the N1 and N3 positions, can influence activity against various bacterial strains. thebioscan.comnih.govjst.go.jp For example, certain 5,5-diphenylhydantoin derivatives with specific amine-alkyl terminal fragments at the N1 position and methylcarboxyl acid at the N3 position showed anti-multidrug resistance properties. nih.gov Symmetrical twin-drug type hydantoin derivatives have also shown significant antibacterial activity against Gram-positive bacteria, with activity being affected by the structure of the linker and the basic amine moiety. jst.go.jp

Computational Chemistry Approaches

Computational chemistry approaches play a significant role in the study of this compound and its analogs, particularly in understanding their interactions with biological targets and in rational drug design. These methods can complement experimental SAR studies by providing insights at the molecular level.

Molecular docking simulations have been used to predict the binding orientations of this compound and its derivatives within the active sites of target enzymes, such as human carbonic anhydrases. tandfonline.comunifi.it These simulations can help to rationalize observed SAR by illustrating how different parts of the molecule interact with specific amino acid residues in the binding site through hydrogen bonds, van der Waals forces, and other interactions. tandfonline.comunifi.it For instance, docking studies of this compound and its derivatives with CA II, IX, and XII have suggested that selectivity for cancer-associated CA IX/XII over CA II is related to strong hydrogen bond interactions and the orientation of the molecule within the active site. tandfonline.com